2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide
Description
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a pyridin-3-yl group at position 5 and an amino group at position 2. The triazole ring is connected via a sulfanyl bridge to an acetamide moiety, which is further substituted with a 2,5-dichlorophenyl group (Fig. 1).
The 2,5-dichlorophenyl substituent contributes to lipophilicity, influencing membrane permeability and metabolic stability .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N6OS/c16-10-3-4-11(17)12(6-10)20-13(24)8-25-15-22-21-14(23(15)18)9-2-1-5-19-7-9/h1-7H,8,18H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYZHFUMCBYRMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide typically involves multi-step reactions. One common method includes the reaction of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole with 2,5-dichlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Structural Formula
Example Synthesis Pathway
- Formation of Triazole : Reaction between suitable hydrazines and 1,3-dicarbonyl compounds.
- Substitution Reactions : Introduction of the pyridine and dichlorophenyl groups through electrophilic aromatic substitution.
- Final Acetamide Formation : Acetylation of the amine group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance, derivatives similar to 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide have demonstrated significant growth inhibition against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
Antifungal Activity
Compounds with similar structures have also shown promising antifungal activities against strains such as Candida albicans. The incorporation of the triazole ring is critical for enhancing antifungal efficacy due to its ability to inhibit ergosterol synthesis.
Anti-inflammatory Properties
In silico studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This positions it as a candidate for further exploration in anti-inflammatory drug development.
Case Studies
- Anticancer Studies : A study published in ACS Omega reported that certain derivatives exhibited high growth inhibition rates against multiple cancer cell lines, indicating their potential as anticancer agents .
- Antifungal Efficacy : Research on pyridine-sulfonamide derivatives indicated that many compounds showed greater antifungal activity than traditional treatments like fluconazole .
- In Silico Docking Studies : Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
The target compound belongs to a broader class of 1,2,4-triazole-acetamide derivatives. Key structural variations among analogs include:
- Substituents on the triazole ring (position 4 and 5).
- Substituents on the acetamide-linked phenyl group (e.g., halogenation patterns, alkyl groups).
Below is a systematic comparison based on structural features and inferred pharmacological implications.
Substituents on the Triazole Ring
Key Observations :
- The amino group at position 4 (target compound) improves solubility compared to alkyl groups (allyl, ethyl) .
- Pyridine orientation (2- vs. 3-pyridinyl) may affect receptor binding due to spatial arrangement .
Substituents on the Acetamide-Linked Phenyl Group
Key Observations :
- Halogen positioning : 2,5-dichloro (target) vs. 3,5-dichloro () alters electronic properties and steric interactions .
Biological Activity
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide is a derivative of the 1,2,4-triazole class known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Antimicrobial Activity
- Mechanism of Action : The triazole moiety is known to inhibit fungal cytochrome P450 enzymes, leading to the disruption of ergosterol synthesis in fungal cell membranes. This mechanism may extend to bacterial targets as well.
-
Case Studies :
- A study evaluated several 1,2,4-triazole derivatives for their antimicrobial properties. The compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL .
- Another investigation highlighted the compound's effectiveness against drug-resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development .
Anticancer Activity
- Cell Line Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- For instance, an MTT assay revealed that at concentrations of 12.5 µg/mL, the compound inhibited cell proliferation in HepG2 liver cancer cells by approximately 70% .
- The structure-activity relationship (SAR) indicates that substitutions on the triazole ring enhance the anticancer efficacy, particularly those that increase electron density .
Other Pharmacological Activities
The compound has been investigated for additional biological activities:
- Antiviral Activity : Preliminary studies suggest potential antiviral effects against certain viruses; however, further research is needed to elucidate specific mechanisms and efficacy .
- Anticonvulsant Properties : Some derivatives have shown promise in models of epilepsy, indicating a broad spectrum of activity beyond antimicrobial and anticancer effects .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the pyridine and triazole rings significantly influence biological activity. Electron-withdrawing groups tend to decrease activity while electron-donating groups enhance it.
Q & A
Q. What are the established synthetic routes for preparing 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide?
The compound is synthesized via alkylation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamides under basic conditions (e.g., KOH in methanol). Paal-Knorr condensation may further modify the amino group on the triazole ring to introduce pyrolium fragments, enhancing structural diversity . Key steps include thiol activation, nucleophilic substitution, and purification via recrystallization.
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization employs 1H/13C NMR (to confirm substituent positions), IR spectroscopy (for functional group verification, e.g., S-H stretching at ~2500 cm⁻¹), mass spectrometry (to validate molecular weight), and elemental analysis . X-ray crystallography is recommended for unambiguous confirmation of the triazole ring geometry and substituent orientation .
Q. What in vivo models are appropriate for assessing anti-exudative activity?
Anti-exudative activity is typically evaluated in carrageenan-induced pleurisy or edema models in rats. Doses of 10 mg/kg (compound) are compared to reference standards like diclofenac sodium (8 mg/kg). Metrics include exudate volume reduction and leukocyte migration inhibition .
Advanced Research Questions
Q. How can substituent variations on the triazole ring influence bioactivity?
Modifying the pyridinyl group (e.g., replacing with furan or cycloheptyl moieties) alters electronic and steric properties, impacting receptor binding. For example, furan derivatives in related compounds show enhanced anti-exudative activity (~30% reduction in exudate volume vs. controls) . Systematic structure-activity relationship (SAR) studies using halogenated or electron-withdrawing groups are advised to optimize potency.
Q. How to resolve contradictions in activity data across structural analogs?
Discrepancies may arise from differences in substituent polarity or metabolic stability. For instance, pyridinyl groups improve solubility but may reduce membrane permeability compared to hydrophobic substituents. Use molecular dynamics simulations to predict binding affinities and validate with in vitro assays (e.g., COX-2 inhibition) .
Q. What mechanistic insights explain the compound’s anti-inflammatory effects?
Proposed mechanisms include inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) pathways. Test via enzyme inhibition assays (e.g., COX-2 IC50 determination) and ELISA for prostaglandin E2 (PGE2) suppression. Molecular docking studies can identify interactions with COX-2’s active site .
Q. How to optimize reaction yields for large-scale synthesis?
Replace batch processing with continuous flow chemistry (e.g., microreactors) to enhance mixing and heat transfer. This approach reduced reaction times by 50% in analogous triazole syntheses while improving yields to >85% .
Q. What analytical methods are critical for detecting degradation products?
Use HPLC-MS/MS to monitor hydrolytic or oxidative degradation under accelerated stability conditions (40°C/75% RH). Focus on cleavage of the sulfanyl-acetamide bond, a common instability site in thioether-containing compounds .
Methodological Challenges & Solutions
Q. How to address low solubility in pharmacological assays?
Employ co-solvents (e.g., DMSO:PBS mixtures ≤1% v/v) or formulate as nanoparticles via solvent-antisolvent precipitation. Dynamic light scattering (DLS) confirms particle size (<200 nm) for enhanced bioavailability .
Q. What strategies improve crystallinity for X-ray analysis?
Slow evaporation from ethanol/water (7:3) at 4°C promotes crystal growth. For recalcitrant compounds, use seeding or additives (e.g., ionic liquids) to stabilize lattice formation .
Future Research Directions
- Bioisosteric replacement : Replace the sulfanyl group with sulfone or phosphonate moieties to enhance metabolic stability .
- Targeted delivery : Conjugate with folate or peptide ligands for site-specific anti-inflammatory action .
- Computational optimization : Use machine learning (e.g., QSAR models) to predict novel analogs with higher potency and lower toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
